molecular formula C14H27N3O B14385834 N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide CAS No. 88327-80-4

N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide

Cat. No.: B14385834
CAS No.: 88327-80-4
M. Wt: 253.38 g/mol
InChI Key: QNOLVPOAEIXHLW-UHFFFAOYSA-N
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Description

N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is a complex heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a lithiated allene or alkyne with isothiocyanates, leading to the formation of the azepine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in THF under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as α2-adrenoceptors, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

88327-80-4

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

N,N-diethyl-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine-2-carboxamide

InChI

InChI=1S/C14H27N3O/c1-3-15(4-2)14(18)17-11-10-16-9-7-5-6-8-13(16)12-17/h13H,3-12H2,1-2H3

InChI Key

QNOLVPOAEIXHLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCN2CCCCCC2C1

Origin of Product

United States

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